

AM-2394: A Comprehensive Technical Analysis of a Potent Glucokinase Activator

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Compound of Interest

Compound Name: AM-2394

Cat. No.: B605374

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Introduction

AM-2394 is a potent, orally bioavailable, small-molecule allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis. Developed by Amgen, **AM-2394** represents a significant compound in the study of glucokinase activators (GKAs) for the potential treatment of type 2 diabetes mellitus. This technical guide provides a detailed analysis of **AM-2394**'s biological target, mechanism of action, signaling pathways, and preclinical data, based on publicly available scientific literature.

Core Target and Mechanism of Action

The primary molecular target of **AM-2394** is glucokinase (GK), also known as hexokinase IV.^{[1][2][3][4][5]} GK functions as a glucose sensor in pancreatic β -cells and hepatocytes, playing a crucial role in regulating glucose-stimulated insulin secretion and hepatic glucose metabolism, respectively.

AM-2394 is an allosteric activator, meaning it binds to a site on the glucokinase enzyme distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, leading to a significant increase in its affinity for glucose. By enhancing glucokinase's sensitivity to glucose, **AM-2394** effectively lowers the threshold for glucose-stimulated insulin release from the pancreas and promotes glucose uptake and metabolism in the liver.

Quantitative Data Summary

The following tables summarize the key in vitro potency and in vivo pharmacokinetic and pharmacodynamic parameters of **AM-2394**.

Table 1: In Vitro Activity of AM-2394

Parameter	Value	Species	Assay Conditions	Reference
EC50	60 nM	Human (recombinant)	Glucokinase Activation Assay	
Fold-Increase in Glucose Affinity	~10-fold	Not Specified	Not Specified	
Vmax	Data not publicly available	Not Specified	Not Specified	

Table 2: Preclinical Pharmacokinetics of AM-2394

Species	Dosing Route	Clearance (CL) (mL/min/kg)	Volume of Distribution (Vd) (L/kg)	Half-life (t1/2) (h)	Oral Bioavailability (F%)	Reference
Mouse	IV / PO	Data not publicly available	Data not publicly available	Data not publicly available	Good	
Rat	IV / PO	Moderate	Data not publicly available	Data not publicly available	Good	
Dog	IV / PO	Moderate	Data not publicly available	Data not publicly available	Good	
Cynomolgus Monkey	IV / PO	Moderate	Data not publicly available	Data not publicly available	Good	

Note: Specific quantitative pharmacokinetic values for clearance, volume of distribution, and half-life are not available in the public domain. The primary literature describes these parameters as "moderate" and "good".

Table 3: In Vivo Efficacy of AM-2394 in a Diabetic Animal Model

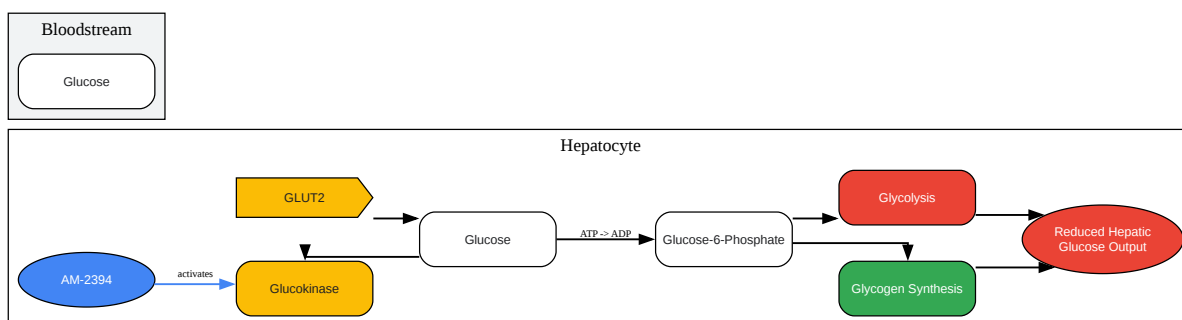
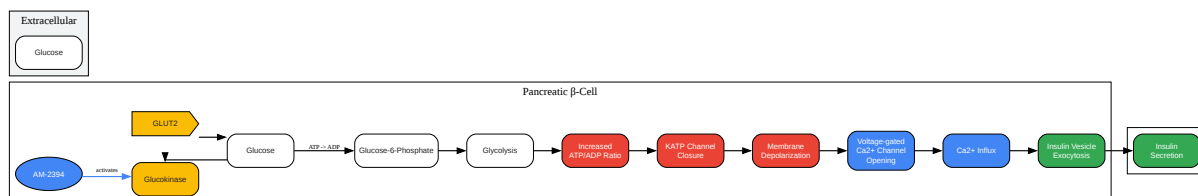
Animal Model	Dosing Route	Dose Range	Key Finding	Reference
ob/ob Mice	Oral (PO)	1, 3, 10, 30 mg/kg	Dose-dependent reduction in glucose excursion during an oral glucose tolerance test (OGTT).	

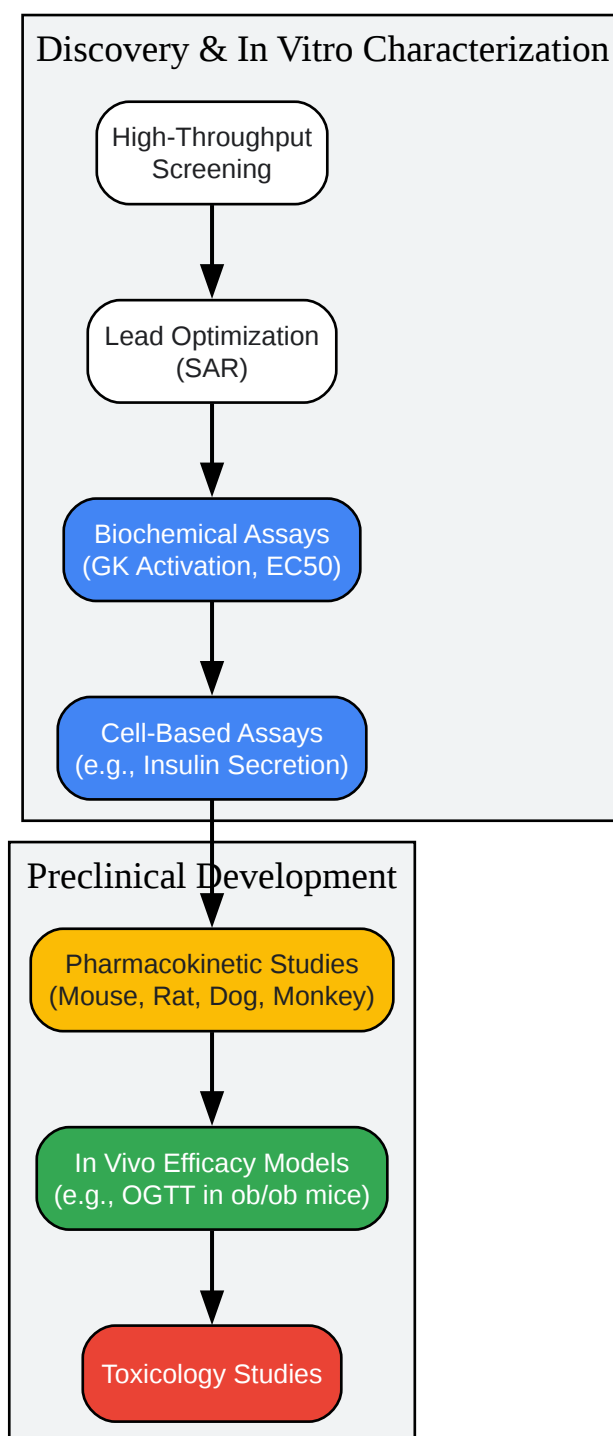
Signaling Pathway Analysis

AM-2394 modulates glucose metabolism through the activation of glucokinase in two primary tissues: the pancreas and the liver.

Pancreatic β -Cell Signaling

In pancreatic β -cells, glucokinase acts as the rate-limiting step for glucose metabolism, which in turn regulates insulin secretion. Activation of GK by **AM-2394** enhances this process.





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